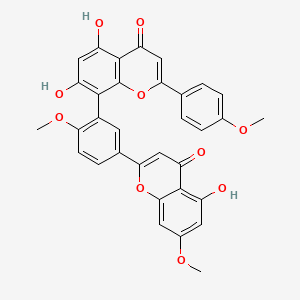

Sciadopitysin

Description

This compound has been reported in Taxus cuspidata, Torreya nucifera, and other organisms with data available.

biflavonoid from Taxus celebica & Ginkgo biloba

Propriétés

IUPAC Name |

5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H24O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-15,34-36H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXRBCHEOFVYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200096 | |

| Record name | Sciadopitysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-34-6 | |

| Record name | Sciadopitysin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sciadopitysin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sciadopitysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sciadopitysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCIADOPITYSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL44VY201L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sciadopitysin: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sciadopitysin, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, its discovery, and the experimental methodologies employed for its isolation, purification, and characterization. Furthermore, this document elucidates the molecular signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams of pertinent signaling pathways and experimental workflows are provided to enhance comprehension.

Introduction and Discovery

This compound is a biflavonoid, a class of polyphenolic compounds characterized by a structure composed of two flavonoid moieties linked together. It was first isolated from the leaves of the Japanese umbrella pine, Sciadopitys verticillata. However, it is more commonly associated with Ginkgo biloba, from which it has been extensively studied.[1] The discovery of this compound and other biflavonoids has been pivotal in expanding the understanding of the chemical diversity of natural products and their potential therapeutic applications.

Natural Sources of this compound

This compound has been identified in several plant species. The primary and most well-documented sources are Ginkgo biloba and Torreya nucifera.

Ginkgo biloba (Ginkgo Tree)

Ginkgo biloba is a prominent source of this compound. The concentration of this biflavonoid varies significantly depending on the part of the plant and its developmental stage. Leaves, in particular, are a rich source.

Torreya nucifera (Kaya, Japanese Nutmeg-yew)

The leaves of Torreya nucifera have also been identified as a source of this compound, along with other biflavonoids like amentoflavone, bilobetin, and ginkgetin.[2][3]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in various plant materials has been quantified using High-Performance Liquid Chromatography (HPLC). The following tables summarize the quantitative data from different studies.

Table 1: this compound Content in Different Tissues of Ginkgo biloba

| Plant Part | This compound Concentration (µg/g dry weight) | Reference |

| Leaf Blades | 86.00 ± 0.74 | [1] |

| Leaf Petioles | 727.14 ± 2.98 | [1] |

| Seed Petioles | 289.32 ± 19.19 | [1] |

| Sarcotesta | 224.32 ± 4.44 | [1] |

| Twig Bark | 41.57 ± 4.64 | [1] |

Table 2: Biflavonoid Content in Leaves of Ginkgo biloba (Autumnal)

| Biflavonoid | Concentration (% of dry weight) |

| This compound | 0.05 - 0.1 |

| Ginkgetin | 0.1 - 0.2 |

| Isoginkgetin | 0.05 - 0.1 |

| Bilobetin | 0.1 - 0.2 |

Note: Data synthesized from multiple sources indicating general ranges.

Experimental Protocols

Extraction of Biflavonoids from Plant Material

This protocol provides a general method for the extraction of biflavonoids, including this compound, from dried plant leaves.

-

Sample Preparation: Dried leaves of Ginkgo biloba or Torreya nucifera are ground into a fine powder.[2][3]

-

Extraction: The powdered plant material (e.g., 1.8 kg) is extracted with ethanol (B145695) (e.g., 3 x 2.0 L) at room temperature for a period of 4 days.[3]

-

Concentration: The ethanol extract is then concentrated under reduced pressure to yield a crude extract.[3]

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297), to separate compounds based on their polarity.[2][3] The biflavonoids, including this compound, are typically found in the ethyl acetate fraction.

Isolation and Purification of this compound

Further purification of the biflavonoid-rich fraction is achieved through chromatographic techniques.

-

Column Chromatography: The ethyl acetate fraction is subjected to open column chromatography on silica (B1680970) gel.[3]

-

Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of n-hexane and ethyl acetate can be used.[3]

-

Further Purification: Fractions containing this compound are further purified using techniques like Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC).[3]

Quantification of this compound by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in plant extracts.

-

Chromatographic System: A typical HPLC system consists of a pump, an autosampler, a column oven, and a Diode Array Detector (DAD).[1]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

-

Mobile Phase: A gradient elution is often employed. For example, a mixture of hexane/chloroform with an increasing concentration of tetrahydrofuran (B95107) can be used.[4]

-

Detection: The detection wavelength is typically set at 330 nm for biflavonoids.[1][4]

-

Quantification: A calibration curve is generated using a pure standard of this compound. The concentration of this compound in the samples is then determined by comparing their peak areas with the calibration curve.[4]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes, most notably the RANKL-induced NF-κB signaling pathway, which is crucial in osteoclastogenesis (the formation of bone-resorbing cells).[5][6]

Inhibition of the RANKL/NF-κB Signaling Pathway

Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) is a key cytokine that induces the differentiation of osteoclast precursors into mature osteoclasts. This process is heavily dependent on the activation of the NF-κB transcription factor.

This compound has been demonstrated to inhibit RANKL-induced osteoclastogenesis by suppressing the activation of the NF-κB pathway.[5][6] This inhibitory effect is achieved without significantly altering the phosphorylation of MAPKs (p38, JNK, and ERK1/2).[5][6] The downstream effects of this inhibition include the reduced expression of key osteoclast-specific genes such as:

-

c-Fos and NFATc1: Transcription factors essential for osteoclast differentiation.[5][6]

-

Cathepsin K (CTSK), Tartrate-resistant acid phosphatase (TRAP), and Matrix metalloproteinase-9 (MMP-9): Enzymes crucial for bone resorption.[5][6]

The following diagram illustrates the inhibitory effect of this compound on the RANKL/NF-κB signaling pathway.

Caption: Inhibition of the RANKL/NF-κB signaling pathway by this compound.

Experimental Workflow for Investigating this compound's Effect on Osteoclastogenesis

The following diagram outlines a typical experimental workflow to study the impact of this compound on RANKL-induced osteoclastogenesis.

Caption: Experimental workflow for studying this compound's effects on osteoclastogenesis.

Conclusion

This compound stands out as a biflavonoid with significant therapeutic potential, particularly in the context of bone diseases. This technical guide has provided a comprehensive overview of its natural sources, methods for its isolation and quantification, and its mechanism of action in inhibiting the RANKL/NF-κB signaling pathway. The detailed protocols and visual diagrams presented herein are intended to serve as a valuable resource for researchers and professionals dedicated to the exploration and development of novel therapeutics from natural products. Further investigation into the bioavailability, pharmacokinetics, and clinical efficacy of this compound is warranted to fully realize its therapeutic promise.

References

- 1. Tissue-Specific Profiling of Biflavonoids in Ginkgo (Ginkgo biloba L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apitherapy.com [apitherapy.com]

- 3. Biflavonoids from Torreya nucifera displaying SARS-CoV 3CLpro inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. This compound suppresses RANKL-mediated osteoclastogenesis and prevents bone loss in LPS-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Sciadopitysin Biosynthetic Pathway in Ginkgo biloba

Abstract

Ginkgo biloba, a unique and ancient tree species, is a rich source of various secondary metabolites, including a distinctive class of compounds known as biflavonoids.[1] Among these, this compound and its precursors have garnered significant interest for their potential pharmacological activities.[2] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in Ginkgo biloba. It details the enzymatic steps from primary metabolites to the final complex biflavonoid structure, presents quantitative data on biflavonoid distribution, outlines key experimental protocols for their analysis, and provides visual diagrams of the metabolic and experimental workflows. This document is intended to serve as a critical resource for researchers and professionals involved in natural product chemistry, drug discovery, and plant biotechnology.

Introduction to Ginkgo Biflavonoids

Ginkgo biloba produces a variety of flavonoids, which are broadly classified into flavonoid glycosides, catechins, and biflavonoids.[3][4] Biflavonoids are complex structures formed by the dimerization of flavonoid monomers.[1] In Ginkgo, the primary biflavonoids are derived from the flavone (B191248) apigenin (B1666066) and include amentoflavone, bilobetin, ginkgetin, isoginkgetin (B1672240), and this compound.[1][5] These compounds are considered important constituents of ginkgo phytopharmaceuticals and contribute to the plant's overall biological activity.[1][2]

Amentoflavone, a dimer of two apigenin units, is the foundational molecule for this series of compounds.[6][7] The other major ginkgo biflavonoids—bilobetin, ginkgetin, isoginkgetin, and this compound—are mono-, di-, and tri-O-methylated derivatives of amentoflavone, respectively.[8] this compound, with three methoxy (B1213986) groups, represents one of the more complex structures in this pathway.[8] Understanding its biosynthesis is crucial for metabolic engineering and optimizing production.

The this compound Biosynthetic Pathway

The formation of this compound is a multi-stage process that begins with the general phenylpropanoid pathway and proceeds through flavonoid and biflavonoid-specific branches.

Upstream Pathway: Synthesis of the Apigenin Monomer

The synthesis of the apigenin monomer is the initial phase, utilizing precursors from primary metabolism. This pathway involves several key enzymes that have been identified in Ginkgo biloba.[3][5]

-

Phenylalanine Ammonia Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. The first CHS gene from G. biloba was cloned in 2004.[5]

-

Chalcone Isomerase (CHI): Induces the stereospecific cyclization of naringenin chalcone into the flavanone (B1672756) naringenin.[3][5]

-

Flavone Synthase (FNS): Introduces a double bond into the C-ring of naringenin to produce the flavone apigenin.

Core Pathway: From Apigenin to this compound

This phase involves the dimerization of apigenin and subsequent methylation steps. While the precise enzymes have not been fully characterized in Ginkgo biloba, the pathway is inferred from the structures of the isolated biflavonoids.

-

Oxidative Coupling: Two molecules of apigenin undergo C-C oxidative coupling to form amentoflavone. This reaction is likely catalyzed by a specific cytochrome P450 monooxygenase. Amentoflavone consists of two apigenin units linked between the C-3' of one unit and the C-8 of the other.[7]

-

Sequential O-Methylation: Amentoflavone serves as the scaffold for a series of methylation reactions, catalyzed by O-methyltransferases (OMTs), using S-adenosyl methionine (SAM) as the methyl donor.

-

Amentoflavone → Bilobetin: A single methylation at the C-4' position.[8]

-

Amentoflavone → Ginkgetin / Isoginkgetin: Double methylation occurs to form these isomers. Ginkgetin is methylated at C-7 and C-4', while isoginkgetin is methylated at C-4' and C-4'''.[8]

-

Ginkgetin / Isoginkgetin → this compound: A third methylation occurs. This compound possesses three methoxy groups at positions C-7, C-4', and C-4'''.[8]

-

Quantitative Data on Biflavonoid Distribution

The concentration of this compound and other biflavonoids varies significantly across different tissues of the Ginkgo biloba plant. This distribution suggests tissue-specific regulation of the biosynthetic pathway. Leaf blades are generally the richest source of these compounds.

Table 1: Tissue-Specific Content of Major Biflavonoids in Ginkgo biloba Data compiled from Kovač Tomas M, et al. (2022).[8][9][10] All values are in µg/g of dry weight (dw).

| Plant Part | Amentoflavone (µg/g dw) | Bilobetin (µg/g dw) | Ginkgetin (µg/g dw) | Isoginkgetin (µg/g dw) | This compound (µg/g dw) | Total Biflavonoids (µg/g dw) |

| Leaf Blades | 13.92 ± 1.01 | 165.71 ± 12.37 | 188.75 ± 14.12 | 255.45 ± 19.34 | 439.12 ± 26.69 | 1062.95 |

| Leaf Petioles | 24.38 ± 1.83 | 118.89 ± 9.07 | 102.94 ± 7.15 | 162.92 ± 11.23 | 240.59 ± 16.51 | 649.72 |

| Seed Petioles | 34.01 ± 2.51 | 249.29 ± 19.23 | 146.62 ± 9.37 | 380.41 ± 26.98 | 289.32 ± 19.19 | 1099.65 |

| Sarcotesta | 17.52 ± 2.77 | 138.34 ± 49.19 | 116.53 ± 6.58 | 311.67 ± 16.92 | 224.32 ± 4.44 | 808.38 |

| Twig Bark | 75.70 ± 6.80 | 32.53 ± 2.30 | 33.79 ± 2.80 | 29.49 ± 3.23 | 41.57 ± 4.64 | 213.08 |

| Buds | 38.82 ± 1.55 | 16.63 ± 1.05 | 19.24 ± 0.98 | 20.37 ± 1.01 | 22.84 ± 1.22 | 117.90 |

| Tree Bark | 63.30 ± 4.60 | Not Detected | Not Detected | Not Detected | Not Detected | 63.30 |

Note: Biflavonoids were not detected in twigs without bark, nutshells, or kernels.[8]

Table 2: Reported Bioactivity of Ginkgo Biflavonoids This table summarizes key in vitro bioactivity data relevant to drug development.

| Compound | Target/Assay | Bioactivity (IC₅₀) | Reference |

| Ginkgetin | Human Carboxylesterase 2 (CES2) | 0.3 µM | [11] |

| Bilobetin | Human Carboxylesterase 2 (CES2) | 0.18 µM | [11] |

| This compound | Human Carboxylesterase 2 (CES2) | 0.29 µM | [11] |

| Isoginkgetin | Human Carboxylesterase 2 (CES2) | 0.94 µM | [11] |

| Amentoflavone | κ-opioid receptor | Kₑ = 490 nM | [6] |

| Amentoflavone | Cytochrome P450 (CYP3A4, CYP2C9) | Potent Inhibitor | [6] |

Experimental Protocols

Protocol for Extraction of Biflavonoids from Ginkgo biloba Leaves

This protocol provides a general method for the extraction of biflavonoids for analytical purposes.

-

Sample Preparation: Collect fresh Ginkgo biloba leaves and wash them with distilled water. Dry the leaves in a shaded, well-ventilated area or in an oven at 40-50°C until constant weight is achieved. Grind the dried leaves into a fine powder using a mechanical grinder.

-

Solvent Extraction: a. Weigh 1.0 g of the powdered leaf sample into a conical flask. b. Add 25 mL of 80% aqueous methanol (B129727) (MeOH).[12] c. Sonicate the mixture in an ultrasonic bath for 30-45 minutes at room temperature. d. Alternatively, perform reflux extraction at 60°C for 2 hours.

-

Filtration and Concentration: a. Centrifuge the mixture at 3000 x g for 10 minutes.[13] b. Filter the supernatant through Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove particulate matter. c. The resulting extract can be used directly for HPLC analysis or concentrated under reduced pressure using a rotary evaporator for further purification.

-

Storage: Store the final extract at 4°C in a dark vial to prevent degradation before analysis.

Protocol for Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

This method allows for the simultaneous separation and quantification of the five major biflavonoids.[8]

-

Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD), a quaternary pump, an autosampler, and a column thermostat.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using (A) acetonitrile (B52724) and (B) 0.1% formic acid in water.

-

Gradient Program: Start with 30% A, increase linearly to 70% A over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: Monitor at 330 nm for all biflavonoids.

-

-

Standard Preparation: Prepare stock solutions of pure amentoflavone, bilobetin, ginkgetin, isoginkgetin, and this compound standards (e.g., 1 mg/mL in methanol). Create a series of working standard solutions by serial dilution to generate a calibration curve (e.g., 1 to 100 µg/mL).

-

Quantification: Inject the prepared sample extracts and standard solutions. Identify the biflavonoid peaks in the sample chromatogram by comparing their retention times and UV spectra with the standards.[8] Quantify the concentration of each compound using the linear regression equation derived from the calibration curve.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Ginkgo biloba is a complex process rooted in the general flavonoid pathway, culminating in specific dimerization and methylation steps. While the chemical intermediates are well-established, the specific enzymes—particularly the cytochrome P450 responsible for the initial coupling of apigenin and the subsequent O-methyltransferases—remain to be functionally characterized in Ginkgo.

For researchers and drug development professionals, several key areas warrant further investigation:

-

Enzyme Discovery and Characterization: Identification and functional analysis of the specific genes and enzymes in the biflavonoid branch of the pathway will enable a deeper understanding of its regulation.

-

Metabolic Engineering: Knowledge of the rate-limiting enzymatic steps could allow for the targeted upregulation of this compound production in Ginkgo cell cultures or heterologous systems.

-

Pharmacokinetic Studies: Further investigation into the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for its development as a therapeutic agent.

This guide provides a foundational understanding of the this compound pathway, offering the necessary data and protocols to support ongoing and future research in this promising field.

References

- 1. Biflavonoids: Important Contributions to the Health Benefits of Ginkgo (Ginkgo biloba L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Overview and Recent Progress on the Biosynthesis and Regulation of Flavonoids in Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacokinetic, Metabolism, and Metabolomic Strategies Provide Deep Insight Into the Underlying Mechanism of Ginkgo biloba Flavonoids in the Treatment of Cardiovascular Disease [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Amentoflavone - Wikipedia [en.wikipedia.org]

- 7. Amentoflavone | C30H18O10 | CID 5281600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tissue-Specific Profiling of Biflavonoids in Ginkgo (Ginkgo biloba L.) [mdpi.com]

- 9. Tissue-Specific Profiling of Biflavonoids in Ginkgo (Ginkgo biloba L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Discovery and Characterization of the Biflavones From Ginkgo biloba as Highly Specific and Potent Inhibitors Against Human Carboxylesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Determination of Total Flavonoids Contents and Antioxidant Activity of Ginkgo biloba Leaf by Near-Infrared Reflectance Method - PMC [pmc.ncbi.nlm.nih.gov]

Total Synthesis of Sciadopitysin and its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sciadopitysin, a naturally occurring biflavonoid, has garnered significant attention within the scientific community due to its diverse pharmacological activities. Primarily isolated from Ginkgo biloba, this compound and its structural analogues, such as ginkgetin (B1671510) and isoginkgetin (B1672240), have demonstrated potential as anti-inflammatory, neuroprotective, and anti-cancer agents. The complex molecular architecture of these biflavonoids presents a considerable challenge for synthetic chemists. This technical guide provides a comprehensive overview of the total synthesis of this compound and its key analogues, detailing synthetic strategies, experimental protocols, and relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Structures

This compound, ginkgetin, and isoginkgetin are all derivatives of amentoflavone, differing in their methylation patterns.

-

This compound: 7,4',4'''-tri-O-methylamentoflavone

-

Ginkgetin: 7,4'-di-O-methylamentoflavone

-

Isoginkgetin: 4',7''-di-O-methylamentoflavone

Synthetic Strategies for Biflavonoids

The total synthesis of this compound and its analogues is not extensively documented in a single, complete procedure. However, the synthesis of related biflavonoids has been achieved through several key strategic approaches. These methods can be adapted to target this compound and its analogues. The most prominent strategies involve the coupling of two flavonoid monomers.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of biflavonoid synthesis, this reaction is employed to couple a flavonoid boronic acid or boronate ester with a halogenated flavonoid.[1][2][3][4] This strategy offers a versatile and high-yielding route to unsymmetrical biflavonoids.

Ullmann Condensation/Coupling

The Ullmann reaction is a classical method for the formation of biaryl linkages using copper-mediated coupling of aryl halides.[5][6][7] This approach has been historically used for the synthesis of biflavonoids, though it often requires harsh reaction conditions. Modern modifications have improved the efficiency and applicability of this reaction.

Wessely-Moser Rearrangement

The Wessely-Moser rearrangement is an isomerization reaction that occurs in flavonoids, typically under acidic or basic conditions.[8][9] While not a direct coupling method, it can be a crucial step in the synthesis of certain flavonoid isomers and can be strategically employed in the total synthesis of complex biflavonoids.

Experimental Protocols

Synthesis of Isoginkgetin (Illustrative Pathway)

The synthesis of isoginkgetin can be envisioned through a convergent approach utilizing a Suzuki-Miyaura cross-coupling as the key step. This involves the preparation of two flavonoid fragments: a boronate ester-substituted flavone (B191248) and an iodo-substituted flavone.

Step 1: Synthesis of Flavone Monomers

The individual flavonoid monomers are typically synthesized through well-established methods such as the Baker-Venkataraman rearrangement or the Allan-Robinson reaction, starting from substituted acetophenones and benzaldehydes. Protective group strategies are often necessary to mask reactive hydroxyl groups.

Step 2: Functionalization of Flavone Monomers

One flavonoid monomer is halogenated, typically with iodine, at the desired coupling position. The other monomer is converted to a boronic acid or a boronate ester, such as a pinacol (B44631) boronate, through methods like the Miyaura borylation.

Step 3: Suzuki-Miyaura Cross-Coupling

To a solution of the iodo-flavone (1.0 equiv) and the flavone boronate ester (1.2 equiv) in a suitable solvent such as a 9:1 mixture of DMF and water, is added a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv), and a base, such as NaOH (4.0 equiv). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) in a microwave reactor at 120 °C for 2 hours. After cooling, the reaction mixture is filtered and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.[1]

Step 4: Deprotection

In the final step, any protecting groups on the hydroxyl functionalities are removed to yield the final biflavonoid product. This is typically achieved using reagents like BBr₃ or through catalytic hydrogenation.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its analogues.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₃₃H₂₄O₁₀ | 580.54 |

| Ginkgetin | C₃₂H₂₂O₁₀ | 566.51 |

| Isoginkgetin | C₃₂H₂₂O₁₀ | 566.51 |

Table 2: Spectroscopic Data of this compound [11]

| Type | Data |

| ¹H NMR | Predicted data available in databases such as NP-MRD.[12] |

| ¹³C NMR | Predicted and some experimental data available in databases like PubChem.[11] |

| Mass Spec | m/z 581.1448 [M+H]⁺ |

Table 3: Spectroscopic Data of Ginkgetin [13]

| Type | Data |

| ¹H NMR | Detailed assignments available in specialized literature.[14] |

| ¹³C NMR | Data available in databases like PubChem.[13] |

| Mass Spec | m/z 567.1291 [M+H]⁺ |

Table 4: Spectroscopic Data of Isoginkgetin [15][16]

| Type | Data |

| ¹H NMR | Data available in various publications. |

| ¹³C NMR | Data available in various publications. |

| Mass Spec | m/z 565.1138 [M-H]⁻ |

Signaling Pathways and Biological Activity

This compound and its analogues have been reported to modulate several key signaling pathways, contributing to their observed biological effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immune responses, and cell survival.[17][18][19][20] Several studies have indicated that biflavonoids, including this compound and its analogues, can inhibit the activation of the NF-κB pathway.[21][22] This inhibition is thought to be a primary mechanism behind their anti-inflammatory properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of structurally diverse biflavonoids [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. 845. Wessely–Moser rearrangement of chromonols and flavonols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C33H24O10 | CID 5281696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. NP-MRD: Showing NP-Card for this compound (NP0321663) [np-mrd.org]

- 13. Ginkgetin | C32H22O10 | CID 5271805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Biflavonoid Isoginkgetin Is a General Inhibitor of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation [mdpi.com]

- 20. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. caymanchem.com [caymanchem.com]

- 22. medchemexpress.com [medchemexpress.com]

The Neuroprotective Mechanisms of Sciadopitysin in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Executive Summary

Sciadopitysin, a biflavonoid found in plants such as Taxus chinensis and Ginkgo biloba, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound in neuronal cells. Drawing from preclinical studies, this document details the compound's ability to counteract neurotoxicity induced by both methylglyoxal (B44143) (MG) and amyloid-beta (Aβ), two key players in the pathology of neurodegenerative diseases.

This guide summarizes the quantitative effects of this compound on neuronal cell viability, apoptosis, and key signaling pathways. Detailed experimental protocols for the cited studies are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of the intricate mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development, aiming to accelerate the exploration of this compound as a potential therapeutic agent for neurodegenerative disorders.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Two major contributors to this neuronal damage are the accumulation of advanced glycation end products (AGEs), for which methylglyoxal (MG) is a major precursor, and the aggregation of amyloid-beta (Aβ) peptides[1]. These pathological hallmarks lead to increased oxidative stress, neuroinflammation, and ultimately, apoptotic cell death.

This compound, a naturally occurring biflavonoid, has demonstrated significant neuroprotective effects in preclinical models of neurotoxicity[1][2]. This guide delves into the core mechanisms by which this compound exerts its protective action in neuronal cells, focusing on its antioxidant, anti-apoptotic, and signaling-modulatory properties.

Mechanism of Action in Methylglyoxal-Induced Neurotoxicity

In a key study utilizing human neuroblastoma SK-N-MC cells, this compound demonstrated a potent ability to protect against MG-induced cytotoxicity. Pretreatment with this compound was shown to significantly improve cell viability and inhibit apoptosis in a dose-dependent manner[1].

Attenuation of Oxidative Stress and Intracellular Calcium Dysregulation

This compound was found to mitigate several key events in MG-induced oxidative stress. It effectively attenuated the MG-induced increase in intracellular calcium (Ca2+) levels and the expression of NADPH oxidase 4 (NOX4), a major source of reactive oxygen species (ROS) in neuronal cells[1].

Activation of the Nrf2 Antioxidant Pathway

A crucial aspect of this compound's neuroprotective mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This compound treatment led to an increase in the nuclear translocation of Nrf2, a master regulator of the antioxidant response. This, in turn, upregulates the expression of downstream antioxidant enzymes, including glyoxalase 1, which is involved in the detoxification of MG[1].

Quantitative Data Summary: Methylglyoxal-Induced Neurotoxicity

The following table summarizes the quantitative data from the study on the protective effects of this compound against MG-induced neurotoxicity in SK-N-MC cells.

| Parameter | Condition | This compound Concentration | Result |

| Cell Viability | 500 µM MG | 1 µM | Increased to ~65% from ~50% |

| 500 µM MG | 5 µM | Increased to ~75% from ~50% | |

| 500 µM MG | 10 µM | Increased to ~85% from ~50% | |

| Apoptosis (TUNEL-positive cells) | 500 µM MG | 10 µM | Decreased to ~15% from ~40% |

| Intracellular Ca2+ Levels | 500 µM MG | 10 µM | Significantly reduced compared to MG alone |

| NOX4 Protein Expression | 500 µM MG | 10 µM | Significantly reduced compared to MG alone |

| Nuclear Nrf2 Protein Expression | 500 µM MG | 10 µM | Significantly increased compared to MG alone |

Mechanism of Action in Amyloid-Beta-Induced Neurotoxicity

This compound has also shown promise in combating the neurotoxic effects of amyloid-beta (Aβ), a hallmark of Alzheimer's disease. Studies have indicated that this compound can inhibit the aggregation of Aβ peptides and protect neuronal cells from Aβ-induced damage[2].

Inhibition of Amyloid-Beta Aggregation

A key mechanism of this compound in the context of Alzheimer's disease pathology is its ability to interfere with the aggregation of Aβ peptides. By inhibiting the formation of toxic Aβ fibrils, this compound can potentially reduce the primary insult that triggers the cascade of neurodegenerative events[2].

Enhancement of Neuronal Cell Viability

In cellular assays using SH-SY5Y neuroblastoma cells and primary cortical neurons, this compound demonstrated a neuroprotective effect against Aβ-induced toxicity, leading to an increase in cell viability[2]. While the precise signaling pathways modulated by this compound in this context are still under investigation, its anti-apoptotic and antioxidant properties are likely to play a significant role.

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are orchestrated through its influence on several critical intracellular signaling pathways.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide to ensure reproducibility.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SK-N-MC cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells were pre-treated with various concentrations of this compound (1, 5, 10 µM) for 1 hour, followed by co-treatment with 500 µM methylglyoxal (MG) for 24 hours.

Cell Viability Assay (MTT Assay)

-

Seed SK-N-MC cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Treat the cells as described in section 5.1.

-

After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

Apoptosis Detection (TUNEL Assay)

-

Grow SK-N-MC cells on coverslips in a 24-well plate.

-

Treat the cells as described in section 5.1.

-

Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Perform the TUNEL assay using a commercially available kit according to the manufacturer's instructions.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on glass slides and visualize using a fluorescence microscope.

-

The percentage of TUNEL-positive cells is calculated by counting the number of green-fluorescent (apoptotic) cells and dividing by the total number of DAPI-stained (total) cells.

Western Blot Analysis

-

Lyse the treated SK-N-MC cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10-12% gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against NOX4, Nrf2, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Measurement of Intracellular Calcium

-

Load the SK-N-MC cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

-

After treatment as described in section 5.1, measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microscope or a plate reader.

-

The change in fluorescence intensity is indicative of the change in intracellular calcium concentration.

Future Directions and Conclusion

The existing preclinical data strongly support the neuroprotective potential of this compound against neurotoxic insults relevant to neurodegenerative diseases. Its multifaceted mechanism of action, encompassing antioxidant, anti-apoptotic, and signaling-modulatory effects, makes it an attractive candidate for further investigation.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the PI3K/Akt and MAPK signaling pathways in the context of Aβ-induced neurotoxicity.

-

Conducting in vivo studies in animal models of neurodegenerative diseases to evaluate the therapeutic efficacy, bioavailability, and safety of this compound.

-

Investigating the potential synergistic effects of this compound with other neuroprotective agents.

References

Preliminary Screening of Sciadopitysin for Antioxidant Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sciadopitysin, a biflavonoid predominantly found in the leaves of the Ginkgo biloba tree and the Japanese umbrella pine (Sciadopitys verticillata), has garnered increasing interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the preliminary screening of this compound for its antioxidant potential. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Natural compounds with potent antioxidant properties are therefore of significant interest in the development of novel therapeutic and preventative strategies.

This document summarizes the available quantitative data on the antioxidant capacity of this compound, details the experimental protocols for key in vitro and cell-based antioxidant assays, and elucidates the potential signaling pathways through which this compound may exert its antioxidant effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of natural antioxidant compounds.

Data Presentation: In Vitro Antioxidant Capacity of this compound

The antioxidant potential of a compound can be quantified using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are common metrics used to express the potency of an antioxidant, with lower values indicating greater activity. While extensive quantitative data for this compound in common antioxidant assays is still emerging, this section aims to provide a structured summary of available and related data.

| Assay | Compound | IC50 / EC50 (µM) | Reference Compound | Reference IC50 / EC50 (µM) | Notes |

| DPPH Radical Scavenging Activity | This compound | Data Not Available | Ascorbic Acid | ~30.4 - 45.8 | The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[1] |

| ABTS Radical Scavenging Activity | This compound | Data Not Available | Trolox | ~2.9 - 3.8 | The ABTS assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation. |

| Cellular Antioxidant Activity (CAA) | This compound | Data Not Available | Quercetin | ~9.84 | The CAA assay measures the ability of a compound to inhibit the formation of fluorescent DCF within cells, providing a more biologically relevant measure of antioxidant activity.[2] |

| Reduction of Aβ(1-42) Induced Cytotoxicity | This compound | 9.84 | - | - | This demonstrates a protective effect against oxidative stress-induced cell death in a neuronal cell model.[3] |

Note: The table highlights the current gap in publicly available, direct quantitative antioxidant data for this compound from standardized DPPH and ABTS assays. The provided EC50 value relates to its protective effect in a specific cellular model of neurotoxicity, which is an indirect measure of its antioxidant potential. Further direct antioxidant screening is warranted.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible and comparative assessment of antioxidant activity. The following sections provide comprehensive methodologies for the key assays discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[4]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or ethanol)

-

This compound (or test compound)

-

Ascorbic acid (or Trolox) as a positive control

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer capable of measuring absorbance at 517 nm

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in methanol to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate-buffered saline (PBS) or ethanol (B145695)

-

This compound (or test compound)

-

Trolox (or ascorbic acid) as a positive control

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer capable of measuring absorbance at 734 nm

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical cation.

-

-

Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

-

Reaction Mixture: In a 96-well plate, add 270 µL of the working ABTS•+ solution to 30 µL of each sample dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the formation of intracellular reactive oxygen species in a cell culture system.[5]

Materials:

-

Human hepatocarcinoma (HepG2) cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) and supplements

-

96-well black, clear-bottom cell culture plates

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or another peroxyl radical initiator

-

This compound (or test compound)

-

Quercetin as a positive control

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Treatment:

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with various concentrations of this compound and the positive control (Quercetin) in the presence of DCFH-DA (typically 25 µM) for 1 hour at 37°C.

-

-

Induction of Oxidative Stress:

-

After the incubation period, wash the cells with PBS to remove the treatment solution.

-

Add the AAPH solution (typically 600 µM) to all wells except the blank wells to induce peroxyl radical formation.

-

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 1 hour at 37°C, with excitation and emission wavelengths of approximately 485 nm and 538 nm, respectively.

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration.

-

The CAA value is calculated as follows:

where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

The EC50 value (the median effective concentration) can be determined from the dose-response curve of CAA units versus concentration.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound may exert its antioxidant effects through the modulation of key intracellular signaling pathways involved in the cellular stress response. The following diagrams, generated using Graphviz (DOT language), illustrate these potential mechanisms.

Caption: General experimental workflow for in vitro and cell-based antioxidant assays.

Caption: Proposed activation of the Nrf2 signaling pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]

Sciadopitysin: A Technical Guide to its Role in Modulating Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sciadopitysin, a naturally occurring biflavonoid, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's role in modulating key inflammatory signaling pathways. Drawing from in vitro and in vivo studies, this document details its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) pathway, its apparent lack of interaction with the Mitogen-Activated Protein Kinase (MAPK) pathway, and explores its potential, though not yet directly established, relationship with the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway. This guide consolidates quantitative data, presents detailed experimental protocols, and utilizes visualizations to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound, a biflavonoid found in plants such as Sciadopitys verticillata, has emerged as a potential anti-inflammatory agent. Understanding its precise mechanism of action is crucial for its development as a therapeutic. This guide synthesizes the current knowledge on this compound's interaction with inflammatory signaling cascades.

Modulation of Inflammatory Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Evidence strongly suggests that this compound exerts its anti-inflammatory effects primarily through the inhibition of this pathway.

-

Mechanism of Action: In inflammatory conditions, such as those stimulated by Receptor Activator of Nuclear Factor-κB Ligand (RANKL), this compound has been shown to dose-dependently suppress the activation of NF-κB.[1][2] This inhibition prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of downstream pro-inflammatory mediators. The suppression of NF-κB activation is a key event in the anti-inflammatory and bone-protective effects of this compound.[1][2]

Interaction with the MAPK Signaling Pathway

The MAPK signaling cascade, comprising kinases such as p38, JNK, and ERK1/2, is another critical regulator of inflammation. However, current research indicates that this compound's anti-inflammatory action is independent of this pathway.

-

Mechanism of Action: Studies have shown that while this compound effectively inhibits NF-κB activation, it does not alter the phosphorylation of key MAPK proteins p38, JNK, and ERK1/2 in response to inflammatory stimuli like RANKL.[1][2] This suggests a specific inhibitory action on the NF-κB pathway without a broad effect on other major inflammatory signaling cascades.

Potential Interaction with the JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for signaling by numerous cytokines and growth factors involved in inflammation and immunity. While there is no direct evidence of this compound modulating this pathway, studies on related biflavonoids suggest a potential for interaction.

-

Hypothesized Mechanism: The biflavonoid Ginkgetin, which shares structural similarities with this compound, has been shown to inhibit the JAK2/STAT3 signaling pathway.[1][3][4] Ginkgetin reduces the phosphorylation of JAK2 and STAT3, thereby downregulating the expression of downstream inflammatory genes.[1][3][4] Although not directly demonstrated for this compound, this provides a plausible, yet unconfirmed, avenue for its anti-inflammatory effects that warrants further investigation.

Quantitative Data

| Assay | Cell Line/Model | Treatment | Observed Effect | Reference |

| Osteoclastogenesis | Bone Marrow Macrophages (BMMs) | This compound (dose-range not specified) with RANKL | Dose-dependent suppression of RANKL-induced osteoclastogenesis. | [1][2] |

| Gene Expression | BMMs | This compound with RANKL | Strong reduction in RANKL-induced expression of cathepsin K (CTSK), tartrate-resistant acid phosphatase (TRAP), and MMP-9. | [1][2] |

| Bone Loss | LPS-induced mouse model | This compound administration | Reversal of bone loss. | [1][2] |

| Cytokine Production | RIN-m5F pancreatic β-cells | This compound with methylglyoxal (B44143) (MG) | Prevention of MG-induced production of interleukin-1β. | [4] |

Experimental Protocols

In Vitro Inhibition of NF-κB Activation (Western Blot)

This protocol is a general guide for assessing the effect of this compound on the phosphorylation of NF-κB p65.

-

Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

-

Treatment:

-

Cells are seeded in 6-well plates and allowed to adhere.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 30 minutes.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

Western Blot Analysis:

-

Separate 20-30 µg of protein on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phospho-p65, total p65, and a loading control (e.g., β-actin) overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence and quantify band intensity.

-

In Vivo Anti-Inflammatory Activity (LPS-induced Bone Loss Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of inflammatory bone loss.

-

Animal Model:

-

Use 8-week-old male C57BL/6 mice.

-

Divide mice into control, LPS-only, and LPS + this compound treatment groups.

-

-

Induction of Bone Loss:

-

Administer Lipopolysaccharide (LPS) via intraperitoneal or local injection to induce an inflammatory response and subsequent bone loss.

-

-

Treatment:

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) at specified doses and time points relative to LPS administration.

-

-

Analysis (Micro-CT):

-

After a set period (e.g., 2 weeks), sacrifice the mice and harvest relevant bones (e.g., femurs or calvaria).

-

Fix bones in 4% paraformaldehyde.

-

Scan the bones using a high-resolution micro-computed tomography (micro-CT) system.

-

Analyze bone morphometric parameters, including bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

-

-

Histological Analysis:

-

Decalcify bones and embed in paraffin.

-

Section the tissue and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to visualize bone structure and inflammatory cell infiltration.

-

Perform Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.

-

References

- 1. Ginkgetin Pretreatment Reduces Inflammatory Response in DCD Donor Liver via JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses RANKL-mediated osteoclastogenesis and prevents bone loss in LPS-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ginkgetin inhibits the growth of DU−145 prostate cancer cells through inhibition of signal transducer and activator of transcription 3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Sciadopitysin: A Technical Guide to its Molecular Targets

For Immediate Release

SEOUL, South Korea – Sciadopitysin, a biflavonoid compound naturally present in plants such as Ginkgo biloba, is emerging as a significant molecule of interest within the scientific and medical research communities.[1][2][3] A growing body of evidence highlights its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties, positioning it as a promising candidate for future therapeutic development.[1][2][4] This technical guide provides an in-depth exploration of the therapeutic targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates.

Anti-Cancer Effects: A Multi-pronged Approach to Inhibit Malignancy

This compound has demonstrated notable anti-cancer effects, particularly in hepatocellular carcinoma (HCC).[1][3] Its mechanism of action is multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell migration and invasion.[1]

Quantitative Data on Anti-Cancer Activity

The cytotoxic effects of this compound have been quantified across various cancer cell lines, demonstrating its potential as an anti-tumor agent.

| Cell Line | Cancer Type | IC50 Value (μM) | Assay | Reference |

| HepG2 | Hepatocellular Carcinoma | 38.02 | CCK-8 | [3] |

| Huh7 | Hepatocellular Carcinoma | 48.89 | CCK-8 | [3] |

| SK-Hep1 | Hepatocellular Carcinoma | 46.69 | CCK-8 | [3] |

| MDR1-MDCKII | P-glycoprotein expressing | 53.42 | Not Specified | [5] |

Induction of Mitochondrion-Dependent Apoptosis

This compound triggers apoptosis in cancer cells through the regulation of reactive oxygen species (ROS)-mediated signaling pathways.[1] This process involves key signaling cascades, including the MAPK, STAT3, and NF-κB pathways.[1]

Cell Cycle Arrest at G0/G1 Phase

This compound halts the proliferation of cancer cells by arresting the cell cycle at the G0/G1 phase. This is achieved through the modulation of the AKT/p21/p27/CDK/Cyclin signaling pathway.[1]

Inhibition of Cell Migration and Invasion

The metastatic potential of cancer cells is curtailed by this compound through the AKT/GSK-3β/vimentin/β-catenin signaling pathway, which leads to a reduction in cell motility and invasion.[1][3]

Neuroprotective Effects: Combating Oxidative Stress and Neurodegeneration

This compound exhibits significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative disorders.[2][4] Its primary mechanism in this context is the attenuation of oxidative stress.[4]

Quantitative Data on Neuroprotective Activity

| Cell Line | Insult | EC50 Value (μM) | Effect | Reference |

| PC12 | Amyloid-β (1-42) | 9.84 | Reduction of cytotoxicity | [5] |

Mechanism of Neuroprotection

In neuronal cells, this compound counteracts the detrimental effects of agents like methylglyoxal (B44143) (MG), a key player in the formation of advanced glycation end products (AGEs) implicated in neurodegeneration.[4] this compound improves cell viability and inhibits apoptosis by reducing intracellular calcium and NOX4 levels, thereby mitigating oxidative stress.[4] Furthermore, it enhances the cell's natural defense mechanisms by increasing the levels of nuclear Nrf2 and glyoxalase 1.[4]

Anti-Inflammatory and Other Therapeutic Activities

Beyond its anti-cancer and neuroprotective roles, this compound also demonstrates anti-inflammatory and other beneficial effects. It has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[5] This is particularly relevant in conditions like bone loss, where this compound was found to inhibit RANKL-induced osteoclastogenesis.[5] Additionally, it has shown protective effects in pancreatic β-cells against methylglyoxal-induced damage, suggesting a potential role in diabetes management.[5][6]

Experimental Methodologies

The investigation of this compound's therapeutic targets employs a range of standard and advanced molecular and cellular biology techniques.

Cell Viability and Cytotoxicity Assays

-

Protocol: Cell Counting Kit-8 (CCK-8) or MTT assays are utilized to assess the effect of this compound on cell viability.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Varying concentrations of this compound are added to the wells.

-

After a specified incubation period (e.g., 24, 48, or 72 hours), the CCK-8 or MTT reagent is added.

-

Following another incubation period, the absorbance is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.

-

Apoptosis and Cell Cycle Analysis

-

Protocol: Flow cytometry is the primary method for analyzing apoptosis and cell cycle distribution.

-

Apoptosis: Cells treated with this compound are harvested and stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

-

Cell Cycle: Cells are fixed, permeabilized, and stained with a fluorescent dye that intercalates with DNA, such as PI. The fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Western Blot Analysis

-

Protocol: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., AKT, p21, cleaved caspase-3).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged.

-

Cell Migration and Invasion Assays

-

Protocol:

-

Wound-healing assay: A scratch is made in a confluent monolayer of cells. The rate at which the cells migrate to close the "wound" is monitored over time in the presence or absence of this compound.

-

Transwell assay: Cells are seeded in the upper chamber of a Transwell insert. For invasion assays, the insert is coated with Matrigel. The lower chamber contains a chemoattractant. The number of cells that migrate or invade through the porous membrane to the lower chamber is quantified after a specific time period.

-

Conclusion and Future Directions

This compound presents a compelling profile as a natural compound with significant therapeutic potential across a spectrum of diseases. Its ability to modulate multiple key signaling pathways underscores its promise as a lead compound for the development of novel therapies for cancer, neurodegenerative disorders, and inflammatory conditions. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy, safety, and pharmacokinetic profile in in vivo models and ultimately in human subjects. The detailed understanding of its molecular targets and mechanisms of action provides a solid foundation for its translation from the laboratory to the clinic.

References

- 1. BIOCELL | this compound exerts anticancer effects on HepG2 hepatocellular carcinoma cells by regulating reactive oxygen species-mediated signaling pathways [techscience.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Protective effects of this compound against methylglyoxal-induced degeneration in neuronal SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. The protective effects of this compound against methylglyoxal-induced cytotoxicity in cultured pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Sciadopitysin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sciadopitysin, a naturally occurring biflavonoid found in plants like Ginkgo biloba and Taxus chinensis, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, focusing on its neuroprotective, anti-inflammatory, and anticancer properties. While direct and extensive SAR studies on a wide range of this compound derivatives are still emerging, this guide consolidates the existing quantitative data for this compound and closely related biflavonoids to elucidate the key structural features governing its biological effects.

This document details the experimental protocols for key biological assays, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to illustrate relevant signaling pathways and experimental workflows.

Core Structure of this compound

This compound is a biflavonoid, meaning it is composed of two flavonoid units linked together. Specifically, it is a 7,4',4'''-trimethyl ether derivative of amentoflavone (B1664850). The core structure consists of two apigenin (B1666066) monomers linked by a C-C bond between the C3' of one unit and the C8'' of the other. The numbering of the atoms in the flavonoid rings is crucial for understanding the position of various functional groups that influence its activity.

Structure-Activity Relationship (SAR) Studies

Neuroprotective Activity

This compound has demonstrated significant neuroprotective effects, particularly in models of Alzheimer's disease and methylglyoxal-induced cytotoxicity.[1][3]

Anti-Amyloid Aggregation Activity:

One of the key pathological hallmarks of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides. This compound has been shown to inhibit the formation of Aβ fibrils.[1] The following table includes data for this compound and related flavonoids to illustrate the structural requirements for this activity.

Table 1: Structure-Activity Relationship of Biflavonoids as Inhibitors of Aβ Aggregation

| Compound | Modifications from this compound | Aβ Aggregation Inhibition (IC50/EC50) | Reference |

| This compound | - | Potent inhibitor (qualitative) | [1] |

| Amentoflavone | Demethylation at C7, C4', C4''' | IC50 = 8.3 µM (against SARS-CoV 3CLpro, a viral protease with structural similarities to some host proteases involved in amyloid precursor protein processing) | [4] |

| Bilobetin | Demethylation at C4''' | - | |

| Ginkgetin | Demethylation at C7 | - | |

| Isoginkgetin | Demethylation at C4' | - |

Note: Quantitative data for direct Aβ aggregation inhibition by a series of this compound derivatives is limited. The data for amentoflavone provides insight into the potential role of methoxy (B1213986) groups.

The presence of hydroxyl groups is generally considered important for the anti-amyloidogenic activity of flavonoids, as they can interact with the Aβ peptide and disrupt the hydrogen bonds necessary for fibril formation. The methoxy groups in this compound may influence its lipophilicity, affecting its ability to cross the blood-brain barrier and interact with Aβ.

Protection against Methylglyoxal-Induced Cytotoxicity:

Methylglyoxal (B44143) (MG) is a reactive dicarbonyl species implicated in diabetic complications and neurodegenerative diseases. This compound protects neuronal cells from MG-induced damage.[3][5]

Table 2: Neuroprotective Effects of this compound against Methylglyoxal-Induced Cytotoxicity in SK-N-MC cells

| Treatment | Effect | Quantitative Data | Reference |

| MG (400 µM) | Decreased cell viability | ~50% | [3] |

| This compound (10 µM) + MG (400 µM) | Increased cell viability | Significantly higher than MG alone | [3] |

| This compound (10 µM) + MG (400 µM) | Attenuated intracellular ROS | Significant reduction | [3] |

| This compound (10 µM) + MG (400 µM) | Increased nuclear Nrf2 levels | Significant increase | [3] |

The neuroprotective mechanism of this compound against MG involves the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO). The SAR for the anti-inflammatory activity of flavonoids often points to the importance of the C2=C3 double bond and the substitution pattern on the B-ring.

Table 3: Anti-inflammatory Activity of Flavonoids

| Compound | Key Structural Features | NO Production Inhibition (IC50) | Reference |

| Luteolin | 5,7,3',4'-Tetrahydroxyflavone | 17.1 µM | [6] |